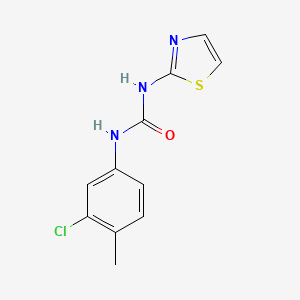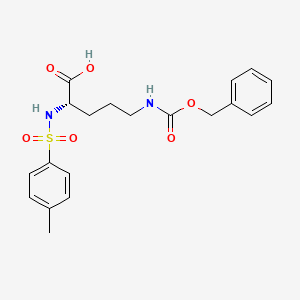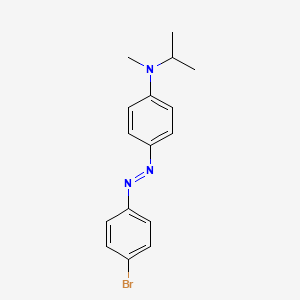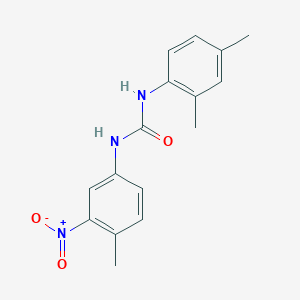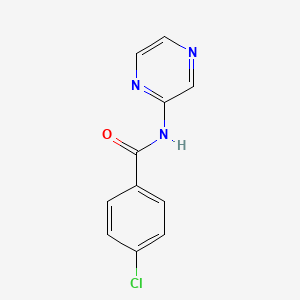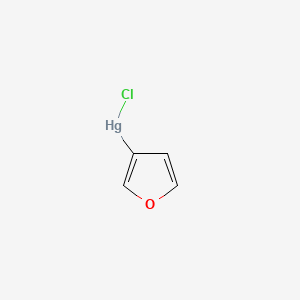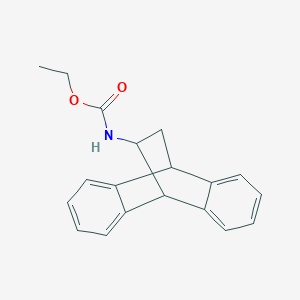![molecular formula C37H52O4Si2 B11947431 Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane CAS No. 960294-52-4](/img/structure/B11947431.png)
Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane: is a complex organic compound that features multiple functional groups, including silyl ethers, methoxy groups, and a vinylcyclobutyl moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Vinylcyclobutyl Moiety: This step involves the formation of the cyclobutane ring with a vinyl group through a cycloaddition reaction.
Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with diphenylsilane under specific conditions, such as the presence of a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the silyl ether groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can lead to the formation of epoxides, while reduction of silyl ethers results in the corresponding alcohols.
Scientific Research Applications
Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane involves its interaction with molecular targets through its functional groups. The silyl ether groups can participate in hydrogen bonding, while the vinyl group can undergo addition reactions. The methoxybenzyl group can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl-protected alcohols: These compounds share the silyl ether protection group.
Vinylcyclobutane derivatives: Compounds with similar cyclobutane rings and vinyl groups.
Methoxybenzyl-protected compounds: Molecules with methoxybenzyl groups for protection.
Uniqueness
The uniqueness of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane lies in its combination of multiple functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
960294-52-4 |
|---|---|
Molecular Formula |
C37H52O4Si2 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
tert-butyl-[[(1R,2S,3R)-2-[tert-butyl(dimethyl)silyl]oxy-1-ethenyl-3-[(4-methoxyphenyl)methoxy]cyclobutyl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C37H52O4Si2/c1-11-37(28-40-43(36(5,6)7,31-18-14-12-15-19-31)32-20-16-13-17-21-32)26-33(34(37)41-42(9,10)35(2,3)4)39-27-29-22-24-30(38-8)25-23-29/h11-25,33-34H,1,26-28H2,2-10H3/t33-,34-,37+/m1/s1 |
InChI Key |
UJZCFJVJVMCEGU-ZDNUIVDRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](C[C@]1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)OCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(CC1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


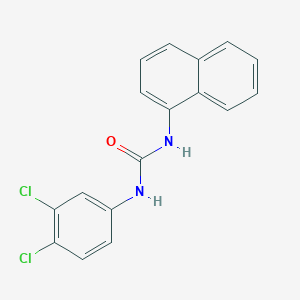

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
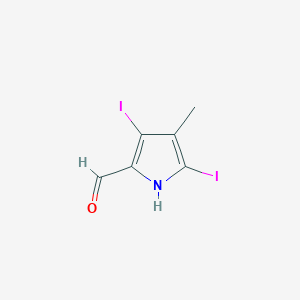
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
